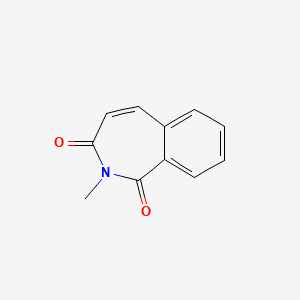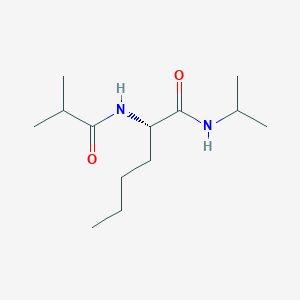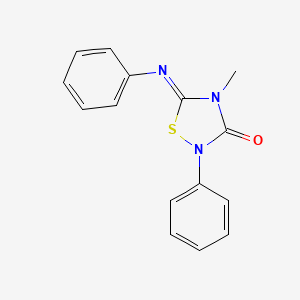
3,3',3''-(Benzene-1,2,3-triyl)tris(6-methylpyridine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,3’'-(Benzene-1,2,3-triyl)tris(6-methylpyridine): is a complex organic compound that features a benzene ring substituted with three 6-methylpyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,3’'-(Benzene-1,2,3-triyl)tris(6-methylpyridine) typically involves the reaction of benzene-1,2,3-triyl trihalide with 6-methylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups of the pyridine rings.
Reduction: Reduction reactions can occur at the pyridine rings, converting them into piperidine derivatives.
Substitution: The compound can participate in various substitution reactions, especially at the positions ortho to the nitrogen atoms in the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Piperidine derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, the compound is investigated for its potential as a fluorescent probe due to its unique structural properties that may enhance fluorescence.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3’,3’'-(Benzene-1,2,3-triyl)tris(6-methylpyridine) involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique catalytic properties. These complexes can facilitate various chemical reactions by lowering the activation energy and increasing the reaction rate.
Comparison with Similar Compounds
1,3,5-Tris(6-methylpyridin-2-yl)benzene: Similar structure but with different substitution pattern on the benzene ring.
2,4,6-Tris(6-methylpyridin-3-yl)benzene: Another isomer with different substitution positions.
1,3,5-Tris(4-methylpyridin-2-yl)benzene: Similar compound with methyl groups at different positions on the pyridine rings.
Uniqueness: 3,3’,3’'-(Benzene-1,2,3-triyl)tris(6-methylpyridine) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in scientific research and industry.
Properties
CAS No. |
61347-38-4 |
|---|---|
Molecular Formula |
C24H21N3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
5-[2,3-bis(6-methylpyridin-3-yl)phenyl]-2-methylpyridine |
InChI |
InChI=1S/C24H21N3/c1-16-7-10-19(13-25-16)22-5-4-6-23(20-11-8-17(2)26-14-20)24(22)21-12-9-18(3)27-15-21/h4-15H,1-3H3 |
InChI Key |
NXBWIYCTKCGPBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=C(C(=CC=C2)C3=CN=C(C=C3)C)C4=CN=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate](/img/structure/B14584727.png)
![N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide](/img/structure/B14584735.png)
![4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14584739.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine](/img/structure/B14584741.png)

![1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14584761.png)
![1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine](/img/structure/B14584762.png)



![Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14584790.png)
